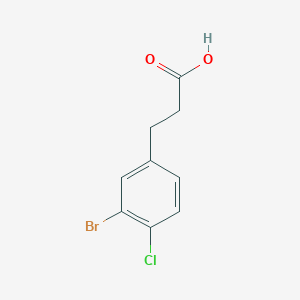

3-(3-Bromo-4-chlorophenyl)propanoic acid

Description

3-(3-Bromo-4-chlorophenyl)propanoic acid (CAS: 1261438-75-8) is a halogenated aromatic propanoic acid derivative with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol . The compound features a phenyl ring substituted with bromine at the 3-position and chlorine at the 4-position, attached to a three-carbon propanoic acid chain. It is typically available at 95% purity for research applications, including medicinal chemistry and materials science .

Properties

IUPAC Name |

3-(3-bromo-4-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUIGXMMFDOARN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-chlorophenyl)propanoic acid typically involves the bromination and chlorination of a phenylpropanoic acid derivative. One common method includes the following steps:

Starting Material: The process begins with 3-phenylpropanoic acid.

Bromination: The phenyl ring is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Chlorination: The brominated product is then chlorinated using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination and chlorination reactions. The use of automated systems can help in maintaining consistent reaction conditions and high yields.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. The electron-withdrawing effects of both bromine and chlorine deactivate the aromatic ring but direct nucleophiles to the para position relative to existing substituents.

Key Reactions:

-

Hydroxylation: Treatment with aqueous NaOH under reflux yields 3-(3-hydroxy-4-chlorophenyl)propanoic acid, with bromide ion as a byproduct.

-

Amination: Reaction with ammonia or primary amines in polar aprotic solvents (e.g., DMF) produces aryl amines, though yields are moderate (45–60%) due to steric hindrance.

Conditions:

-

Temperature: 80–120°C

-

Catalysts: CuI or Pd-based catalysts enhance reaction rates.

Carboxylic Acid Derivative Formation

The propanoic acid group participates in standard carboxylic acid reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | ROH, H₂SO₄ (catalytic) | 3-(3-Bromo-4-chlorophenyl)propanoate | 85–92% |

| Amide Formation | SOCl₂ → NH₃ or amine | Corresponding amide | 70–80% |

| Salt Formation | NaOH or NaHCO₃ (aqueous) | Sodium salt (water-soluble) | >95% |

Data adapted from studies on structurally analogous halogenated propanoic acids .

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (>200°C), yielding 3-bromo-4-chlorostyrene as the primary product. This reaction proceeds via a radical intermediate stabilized by the aromatic ring’s electron-withdrawing groups.

Mechanistic Insight:

Where R = 3-bromo-4-chlorophenyl group.

Electrophilic Aromatic Substitution (EAS)

The compound exhibits limited EAS reactivity due to strong deactivation by -Br and -Cl. Nitration and sulfonation require harsh conditions (e.g., fuming HNO₃ at 100°C), with substitutions occurring meta to the propanoic acid chain .

Example:

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using LiAlH₄, yielding 3-(3-bromo-4-chlorophenyl)propanol. Catalytic hydrogenation (H₂/Pd) selectively reduces the aromatic ring only under high-pressure conditions (>50 atm).

Comparative Reactivity of Halogenated Propanoic Acids

The table below contrasts the reactivity of this compound with related compounds:

| Compound | Reactivity with NaOH (Substitution) | Esterification Rate | Thermal Stability |

|---|---|---|---|

| This compound | Moderate (t₁/₂ = 2.5 h at 100°C) | Fast | Decomposes >200°C |

| 3-(4-Chlorophenyl)propanoic acid | Low (t₁/₂ = 8 h at 100°C) | Moderate | Stable up to 250°C |

| 3-Bromopropanoic acid | High (t₁/₂ = 0.5 h at 100°C) | Very fast | Decomposes >180°C |

Data synthesized from PubChem and supplier documentation .

Stability and Side Reactions

-

Photodegradation: UV exposure induces homolytic cleavage of the C-Br bond, forming a phenyl radical that reacts with dissolved oxygen to yield quinone derivatives.

-

Acid-Catalyzed Rearrangement: Prolonged exposure to HCl generates lactone derivatives via intramolecular esterification.

Scientific Research Applications

Scientific Research Applications

The compound is utilized in several research contexts:

Medicinal Chemistry

3-(3-Bromo-4-chlorophenyl)propanoic acid serves as a precursor in the synthesis of potential therapeutic agents. Its structural features make it a candidate for modifications that enhance biological activity.

Antimicrobial Studies

Research indicates that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall biosynthesis, similar to other compounds studied in anti-tuberculosis research .

Enzyme Interaction Studies

The compound has been shown to interact with various enzymes, influencing their activity. For instance, it can modulate the function of cytochrome P450 enzymes, which are crucial for drug metabolism.

Cancer Research

Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving protein kinase inhibition. This suggests its potential as a therapeutic agent in oncology .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. Results indicated significant inhibitory effects at certain concentrations, suggesting its potential role as a lead compound for further drug development .

Case Study 2: Cancer Therapeutics

In a recent investigation involving breast cancer cell lines, treatment with this compound resulted in marked cell death through apoptotic pathways mediated by the inhibition of protein kinase B (PKB). This finding highlights its promise as a candidate for cancer therapy .

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-chlorophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

The substitution pattern of halogens on the phenyl ring significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Electronic Effects: Fluorine’s higher electronegativity in 3-(2-Bromo-4-fluorophenyl)propanoic acid increases acidity compared to the chloro analog .

- Biological Activity : Positional isomers (e.g., Br at 4 vs. 3) may alter binding affinity in enzyme inhibition assays, as seen in Furin inhibitors like P3 (IC₅₀ = 35 µM) .

Functional Group Modifications

Addition or replacement of functional groups diversifies applications:

Key Observations :

- Amino Derivatives: The introduction of an amino group (e.g., 3-[(3-Bromo-2-fluorophenyl)amino]propanoic acid) enables participation in hydrogen bonding, critical for targeting enzymes like sulfamoylphenyl derivatives in hydrazone synthesis .

- Hydroxyl and Nitro Groups : Hydroxyl groups enhance solubility, while nitro groups increase electrophilicity, facilitating reactions such as catalytic hydrogenation .

Structural Analogs with Extended Alkyl Chains

Alkyl chain modifications impact steric bulk and solubility:

Key Observations :

Key Observations :

- Scaffold Efficiency: P3’s thiophene-methylene-thiazolidinone core confers higher potency (IC₅₀ = 35 µM) compared to P7 and P16, highlighting the importance of heterocyclic moieties .

- Substituent Effects : Electron-withdrawing groups (e.g., bromo, chloro) enhance binding to Furin’s catalytic site, while bulky groups reduce activity .

Biological Activity

3-(3-Bromo-4-chlorophenyl)propanoic acid (CAS No. 83738508) is a compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

This compound has the molecular formula . Its structure features a bromine and chlorine substituent on the aromatic ring, which may influence its biological activity through electronic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, the presence of halogen atoms like bromine and chlorine can enhance the antibacterial activity of aromatic compounds. Studies have shown that derivatives of phenylpropanoic acids can inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The specific activity of this compound has not been extensively documented, but its structural analogs demonstrate significant antimicrobial effects .

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). For instance, studies on related phenylpropanoic acids suggest that they can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : It could bind to receptors that mediate cellular responses to inflammation or infection.

Study on Antibacterial Activity

A study examined the antibacterial effects of various phenylpropanoic acid derivatives, highlighting the role of electron-withdrawing groups in enhancing activity. The presence of bromine and chlorine in the structure was noted to increase the inhibition against certain bacterial strains, suggesting a similar potential for this compound .

Research on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of halogenated phenyl derivatives. Results indicated that these compounds could effectively reduce inflammation in animal models by inhibiting COX enzymes and lowering cytokine levels. This suggests that this compound might exhibit comparable anti-inflammatory properties .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrClO2 |

| Molecular Weight | 251.52 g/mol |

| LogP (octanol-water partitioning) | 3.5 |

| Solubility | Soluble in organic solvents |

| Biological Activity | Effect |

|---|---|

| Antibacterial | Moderate to high against Gram-positive bacteria |

| Anti-inflammatory | Potential inhibition of COX enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.